2-Ethoxyacetohydrazide hydrochloride
Description
Contextualization of Hydrazides and Acetohydrazides in Advanced Organic Synthesis
Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. This unique structural motif, containing a reactive acyl group attached to a hydrazine (B178648) moiety, renders them highly valuable in organic synthesis. They are typically prepared through the reaction of an ester with hydrazine hydrate.
The chemistry of hydrazides is rich and varied. They can undergo a wide range of chemical transformations, serving as precursors to a multitude of heterocyclic compounds such as pyrazoles, triazoles, and oxadiazoles. This versatility stems from the presence of multiple nucleophilic and electrophilic sites within the hydrazide functional group. Furthermore, hydrazides exhibit keto-enol tautomerism, a phenomenon where the compound exists as an equilibrium mixture of two forms, which further expands their reactive possibilities.
Acetohydrazides, a subclass of hydrazides derived from acetic acid, are particularly important. The acetyl group provides a simple yet effective scaffold upon which molecular complexity can be built. The strategic placement of substituents on the acetyl backbone, as in the case of 2-ethoxyacetohydrazide (B1316642), allows for fine-tuning of the molecule's properties and reactivity.
Strategic Significance of 2-Ethoxyacetohydrazide Hydrochloride as a Versatile Synthetic Intermediate
This compound stands out as a particularly useful synthetic intermediate due to the presence of the ethoxy group at the 2-position of the acetyl chain. This ether linkage introduces flexibility and specific steric and electronic properties that can influence the outcome of chemical reactions and the biological activity of the final products. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient reagent in various synthetic protocols.
The strategic importance of this compound is evident in its application in the synthesis of complex heterocyclic systems. For instance, it has been utilized as a key reactant in the preparation of 7-aryl-1,2,4-triazolo[4,3-a]pyridine derivatives. google.com These compounds have been investigated as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), which are of interest for their potential in addressing neurological and psychiatric disorders. google.com In these syntheses, the 2-ethoxyacetohydrazide moiety is incorporated to form a crucial part of the final molecular structure. google.comgoogle.com
The versatility of this compound is further highlighted by its commercial availability, indicating a demand for this specific building block in both academic and industrial research settings. aronis.ruechemi.com Its ability to participate in various cyclization and condensation reactions makes it a valuable tool for medicinal chemists and organic synthesists aiming to create novel and diverse molecular entities.
Scope and Research Objectives for Comprehensive Analysis of this compound
A comprehensive analysis of this compound necessitates a focused investigation into its chemical properties, synthesis, and reactivity. The primary research objectives are:
To elucidate the standard and most efficient synthetic routes for the preparation of this compound.
To systematically characterize its physical and chemical properties through the compilation of relevant data.
To explore the scope and limitations of its reactivity, particularly in the synthesis of various heterocyclic frameworks.
To review and analyze its documented applications as a synthetic intermediate in the scientific literature, with a focus on the structural features it imparts to the target molecules.
By achieving these objectives, a clearer understanding of the value and utility of this compound in the broader context of organic synthesis can be established.
Chemical Compound Information
| Compound Name |
| This compound |
| Hydrazine |
| Hydrazine hydrate |
| Pyrazole (B372694) |
| Triazole |
| Oxadiazole |
| Acetic acid |
| 2-Ethoxyacetohydrazide |
| 7-aryl-1,2,4-triazolo[4,3-a]pyridine |
| Ethoxyacetyl chloride |
| Triethylamine |
Properties of this compound
| Property | Value |
| Chemical Formula | C4H11ClN2O2 |
| Molecular Weight | 154.60 g/mol |
| CAS Number | 1049750-42-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Free Base CAS Number | 39242-95-0 (for 2-Ethoxyacetohydrazide) |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethoxyacetohydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2-8-3-4(7)6-5;/h2-3,5H2,1H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHKFYAAHZNVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Ethoxyacetohydrazide Hydrochloride
Elucidation of Established and Novel Synthetic Pathways for 2-Ethoxyacetohydrazide (B1316642) Hydrochloride
The preparation of 2-Ethoxyacetohydrazide hydrochloride typically involves the formation of the hydrazide functional group followed by its conversion to the hydrochloride salt. The primary and most established route involves the reaction of an ethoxyacetyl derivative with a hydrazine (B178648) source.
Exploration of Precursor Reactivity and Optimized Reaction Conditions (e.g., utilizing ethoxyacetyl chloride derivatives)
A common and efficient method for the synthesis of hydrazides is the reaction of an acyl chloride with hydrazine hydrate. researchgate.net In the context of 2-Ethoxyacetohydrazide, this would involve the use of ethoxyacetyl chloride as the key precursor. The high reactivity of the acyl chloride allows for a rapid reaction with the nucleophilic hydrazine.
The reaction is typically carried out in a suitable solvent at controlled temperatures to manage the exothermic nature of the reaction and to minimize the formation of the 1,2-diacylhydrazine byproduct. researchgate.net The choice of solvent and reaction conditions is crucial for achieving a high yield of the desired mono-acylhydrazide. For instance, conducting the reaction in water can be highly efficient for the synthesis of some hydrazides from their corresponding acyl chlorides. researchgate.net
Table 1: Influence of Reaction Conditions on Hydrazide Synthesis from Acyl Chlorides
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Solvent | Water | Can lead to high yields and simplified workup for certain hydrazides. researchgate.net | researchgate.net |
| Organic Solvents (e.g., MeOH, THF) | May lead to biphasic mixtures and increased formation of diacylhydrazide byproducts. researchgate.net | researchgate.net | |
| Temperature | -5 to 0 °C | Helps to control the exothermic reaction and minimize side reactions. researchgate.net | researchgate.net |
| Reagent Addition | Dropwise addition of acyl chloride | Maintains a low concentration of the acyl chloride, favoring the formation of the mono-acylhydrazide. researchgate.net | researchgate.net |
Another established pathway for the synthesis of hydrazides involves the hydrazinolysis of esters. rjptonline.org In this approach, ethyl ethoxyacetate would be reacted with hydrazine hydrate, often under reflux conditions in a solvent such as ethanol (B145695). naturalspublishing.com This method is generally less vigorous than the acyl chloride route but may require longer reaction times.
The hydrochloride salt of 2-Ethoxyacetohydrazide is subsequently prepared by treating the free base with hydrochloric acid. This is a standard procedure that involves dissolving the hydrazide in a suitable solvent and adding a stoichiometric amount of HCl, which can be in the form of a gas or a solution in an appropriate solvent. researchgate.net
Development of Catalytic Systems and Reaction Modifiers in this compound Synthesis
Recent advancements in organic synthesis have focused on the development of catalytic systems to improve the efficiency and environmental friendliness of hydrazide formation. While the reaction of highly reactive precursors like ethoxyacetyl chloride may not strictly require a catalyst, the use of catalysts is particularly beneficial when starting from less reactive precursors such as esters or carboxylic acids directly.
For the synthesis of hydrazides from esters, acid catalysts such as sulfuric acid (H₂SO₄) are commonly employed to facilitate the reaction. inglomayor.cl More recently, green and reusable catalysts have been explored. For example, L-proline has been shown to be an effective organocatalyst for the synthesis of various hydrazide derivatives, offering mild reaction conditions and high yields. mdpi.com The use of such catalysts can significantly reduce the environmental impact of the synthesis.
In some instances, the use of ionic liquids as both solvent and catalyst has been reported for the synthesis of heterocyclic compounds derived from hydrazides, offering advantages such as ease of product recovery and catalyst recycling. nih.gov While not specifically documented for this compound, these catalytic approaches represent a promising avenue for novel synthetic strategies.
Green Chemistry Principles and Sustainable Approaches in the Preparation of this compound
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. These principles focus on aspects such as atom economy, waste reduction, and energy efficiency.
Solvent-Free and Atom-Economical Synthetic Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis, often facilitated by techniques such as grinding or microwave irradiation, has been successfully applied to the preparation of hydrazides. researchgate.net Grinding the reactants together, sometimes with a catalytic amount of a substance like moist L-proline, can lead to high yields in short reaction times without the need for a solvent. mdpi.com
Microwave-assisted synthesis is another powerful tool in green chemistry, often leading to dramatic reductions in reaction times and increased yields. mdpi.com The direct reaction of carboxylic acids with hydrazine hydrate under microwave irradiation in a solvent-free, one-pot method has been shown to be a highly efficient and environmentally benign approach for preparing hydrazides. researchgate.net
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgosti.gov Synthetic routes that maximize the incorporation of all reactant atoms into the final product are considered more atom-economical. The direct reaction of ethoxyacetic acid with hydrazine to form 2-ethoxyacetohydrazide and water represents a highly atom-economical pathway.
Design for Waste Minimization and Energy Efficiency in Laboratory Synthesis
Waste minimization in the synthesis of this compound can be achieved by selecting synthetic routes that avoid the use of stoichiometric reagents that end up as byproducts. For example, catalytic methods are inherently more waste-efficient than stoichiometric ones.
Energy efficiency is another cornerstone of green chemistry. As highlighted in Table 2, microwave-assisted synthesis can significantly reduce both the reaction time and energy consumption compared to conventional heating methods. mdpi.com
Table 2: Comparison of Conventional and Green Synthesis Methods for Hydrazides
| Parameter | Conventional Method (Reflux) | Green Method (Microwave) | Improvement | Reference |
| Reaction Time | 6-9 hours | 60-200 seconds | 162-360 times less | mdpi.com |
| Energy Consumption | High | Low | 180-400 times less | mdpi.com |
| Yield | 59.0-77.0% | 79.0-90.0% | 13% increase (average) | mdpi.com |
| Environmental Factor (E-factor) | ~4.5 | ~0.3 | 93.3% reduction | mdpi.com |
The E-factor, which is the ratio of the mass of waste to the mass of product, is a useful metric for quantifying the environmental impact of a chemical process. mdpi.com Green synthetic methods for hydrazides have demonstrated a significant reduction in the E-factor, indicating a more sustainable process. mdpi.com
Optimization of Synthetic Routes for Research Scale-Up and Process Efficiency
The transition of a synthetic procedure from a laboratory scale to a larger, research scale-up or even industrial production requires careful optimization of the reaction parameters to ensure safety, efficiency, and reproducibility. For the synthesis of hydrazides, several factors are critical in this optimization process.
One of the primary challenges in scaling up the synthesis of hydrazides from acyl chlorides is controlling the exothermic reaction and preventing the formation of the diacylhydrazine impurity. This can be achieved by carefully controlling the addition rate of the acyl chloride and maintaining a low reaction temperature. The concentration of the hydrazine solution can also be optimized to favor the formation of the desired mono-acylhydrazide.
Continuous flow chemistry offers significant advantages for the scale-up of chemical reactions, including improved heat and mass transfer, enhanced safety, and the potential for automation. The synthesis of acid hydrazides from carboxylic acids has been successfully demonstrated in a continuous flow process, allowing for kilogram-scale production with high efficiency and short residence times. This approach would be highly suitable for the large-scale synthesis of 2-Ethoxyacetohydrazide.
The optimization process often involves a systematic study of various reaction parameters, such as temperature, concentration, stoichiometry of reactants, and catalyst loading, to identify the conditions that provide the best balance of yield, purity, and process efficiency.
Rigorous Structural Elucidation and Solid State Analysis of 2 Ethoxyacetohydrazide Hydrochloride
Advanced Spectroscopic Characterization Techniques for 2-Ethoxyacetohydrazide (B1316642) Hydrochloride
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's constitution and the nature of its chemical bonds. For a compound like 2-Ethoxyacetohydrazide hydrochloride, a combination of high-resolution techniques would be required to confirm its identity and elucidate its structural nuances.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for detailed structural insights)
High-resolution NMR spectroscopy, including both solution and solid-state techniques, provides unparalleled insight into the atomic-level structure of a molecule. nih.gov A full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in structural confirmation. nih.gov
For this compound, one would expect to observe distinct signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methylene group adjacent to the carbonyl, and the hydrazide protons. The hydrochloride salt form would influence the chemical shifts of protons near the protonated nitrogen atom.
Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons. chemicalbook.com HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range (2-3 bond) correlations, which helps in piecing together the molecular skeleton. chemicalbook.com
Solid-state NMR (ssNMR) could provide further information on the compound's structure in its crystalline form, revealing details about molecular conformation and packing that may differ from the solution state. rsc.org
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (ethoxy) | ~1.2 | ~15 |
| CH₂ (ethoxy) | ~3.6 | ~65 |
| CH₂ (acetyl) | ~4.1 | ~70 |
| C=O (carbonyl) | - | ~168 |
Note: The data in this table is hypothetical and serves as an example of what would be determined through NMR analysis.
High-Resolution Mass Spectrometry (HRMS) for Definitive Elemental Composition and Structural Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula with high confidence. chemicalbook.comcam.ac.uk Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can provide mass accuracy to within a few parts per million (ppm).
For this compound, HRMS would be used to detect the protonated molecular ion [M+H]⁺ of the free base (C₄H₁₀N₂O₂). The experimentally measured mass would be compared to the theoretical exact mass to confirm the elemental composition. Fragmentation analysis (MS/MS) would further validate the structure by showing characteristic losses of fragments, such as the ethoxy group or parts of the hydrazide moiety.
Table 2: Expected HRMS Data for 2-Ethoxyacetohydrazide (Free Base)
| Ion | Theoretical Exact Mass |
|---|
Note: This table presents the expected theoretical mass of the protonated free base.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are excellent for identifying the presence of specific functional groups.
In the IR spectrum of this compound, one would expect to see characteristic absorption bands for:
N-H stretching: Broad bands in the region of 3300-3000 cm⁻¹, indicative of the hydrazide and ammonium (B1175870) hydrochloride groups.
C-H stretching: Bands just below 3000 cm⁻¹ from the ethoxy and acetyl methylene and methyl groups.
C=O stretching: A strong absorption around 1680-1650 cm⁻¹ for the amide carbonyl group.
C-O stretching: Strong bands in the 1200-1000 cm⁻¹ region corresponding to the ether linkage.
Single-Crystal X-ray Diffraction Studies of this compound
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique allows for the precise measurement of bond lengths, bond angles, and the detailed arrangement of molecules within the crystal lattice.
Determination of Crystal System, Space Group, and Unit Cell Parameters
A successful single-crystal X-ray diffraction experiment on this compound would yield fundamental crystallographic information. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group which describes the symmetry elements of the crystal, and the dimensions of the unit cell (the repeating unit of the crystal lattice).
Table 3: Crystallographic Data (Illustrative Example)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Example: 8.5 |
| b (Å) | Example: 10.2 |
| c (Å) | Example: 9.8 |
| β (°) | Example: 95.5 |
| Volume (ų) | Example: 845 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.
Surface Analysis Techniques for Comprehensive Intermolecular Contact Mapping (e.g., Hirshfeld Surface Analysis, Energy Frameworks).Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts, such as hydrogen bonds and van der Waals forces. Energy framework analysis, a related computational method, would have provided insight into the energetic landscape of the crystal packing, highlighting the strength and nature of the intermolecular forces that stabilize the structure. The generation of these analyses is entirely dependent on the availability of a solved crystal structure.
In the absence of specific data for this compound, a comparative discussion based on analogous structures, such as other hydrazide hydrochlorides, could provide general insights. However, such an approach would be speculative and would not adhere to the strict focus on the subject compound.
The scientific community awaits the publication of crystallographic data for this compound to enable a complete and accurate understanding of its solid-state properties. Until such information is made available, a detailed structural elucidation as outlined remains an academic exercise.
Mechanistic Reactivity and Derivatization Chemistry of 2 Ethoxyacetohydrazide Hydrochloride
Nucleophilic Characteristics and Reaction Profiles of the Hydrazide Functionality
The hydrazide functional group (-CONHNH₂) in 2-ethoxyacetohydrazide (B1316642) hydrochloride is the primary center of its nucleophilic reactivity. The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, makes this moiety a potent nucleophile. The terminal nitrogen (NH₂) is generally more nucleophilic and sterically accessible than the amide nitrogen (NH), making it the primary site for reactions with electrophiles. The hydrochloride salt form implies that one of the nitrogen atoms is protonated, which would require neutralization with a base to unleash its full nucleophilic potential for most reactions.
One of the most characteristic reactions of hydrazides is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction is a cornerstone of hydrazide chemistry, providing a reliable method for forming new carbon-nitrogen double bonds (C=N). For 2-ethoxyacetohydrazide, this reaction proceeds by the nucleophilic attack of the terminal amino group onto the electrophilic carbonyl carbon of an aldehyde or ketone.
The general mechanism involves an initial acid-catalyzed addition of the hydrazide to the carbonyl group, forming a hemiaminal-like intermediate. Subsequent dehydration, also typically acid-catalyzed, leads to the formation of the stable N-acylhydrazone product. The reaction is generally reversible and often driven to completion by removing the water formed during the reaction.
The reaction of 2-ethoxyacetohydrazide with a variety of carbonyl compounds can be summarized as follows:
Table 1: Hydrazone Formation from 2-Ethoxyacetohydrazide and Carbonyl Compounds
| Carbonyl Reactant | Product Class | General Structure of Product |
| Aldehyde (R-CHO) | Aldehyde N-(ethoxyacetyl)hydrazone | EtO-CH₂-CONH-N=CH-R |
| Ketone (R-CO-R') | Ketone N-(ethoxyacetyl)hydrazone | EtO-CH₂-CONH-N=C(R)(R') |
Detailed research findings on analogous hydrazides confirm that this condensation is a versatile and high-yielding transformation. researchgate.net The reaction conditions are typically mild, often involving refluxing the reactants in a suitable solvent like ethanol (B145695). The reactivity of the carbonyl compound generally follows the order of aldehydes being more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. vanderbilt.edu Aromatic aldehydes with electron-withdrawing groups react faster than those with electron-donating groups. Similarly, aliphatic aldehydes are generally more reactive than aromatic aldehydes.
The nucleophilic nitrogens of the hydrazide group can also be targeted by other electrophiles, leading to acylated, sulfonylated, and alkylated derivatives. These reactions provide pathways to a diverse range of functionalized molecules.
Acylation: The reaction of 2-ethoxyacetohydrazide with acylating agents, such as acid chlorides or anhydrides, typically occurs at the more nucleophilic terminal nitrogen. This leads to the formation of N,N'-diacylhydrazine derivatives. The reaction is usually performed in the presence of a base to neutralize the HCl by-product. If an excess of the acylating agent is used or under forcing conditions, di-acylation can occur on both nitrogen atoms.
Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) results in the formation of N-sulfonylated hydrazides. The reaction selectively occurs at the terminal NH₂ group. These derivatives are valuable intermediates in organic synthesis.
Alkylation: Alkylation of hydrazides with alkyl halides can be more complex. nih.gov While the terminal nitrogen is the most nucleophilic site, over-alkylation to form quaternary ammonium (B1175870) salts is a possible side reaction. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Using a strong base can deprotonate the hydrazide, increasing its nucleophilicity and facilitating the reaction. nih.gov
Table 2: Derivatization of the Hydrazide Moiety
| Reaction Type | Reagent Example | Primary Product Structure |
| Acylation | Acetyl chloride (CH₃COCl) | EtO-CH₂-CONH-NH-COCH₃ |
| Sulfonylation | Tosyl chloride (TsCl) | EtO-CH₂-CONH-NH-SO₂-Ar |
| Alkylation | Methyl iodide (CH₃I) | EtO-CH₂-CONH-NH-CH₃ |
Functional Group Transformations Involving the Ethoxyacetoyl Moiety
The ethoxyacetoyl portion of the molecule (EtO-CH₂-CO-) offers additional sites for chemical modification, although these are generally less reactive than the hydrazide group. The primary functional groups here are the ether linkage (ethoxy group) and the carbonyl group of the amide.
Transformations of the ether linkage are typically challenging and require harsh conditions. Cleavage of the ethyl group could theoretically be achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). However, these conditions would likely affect the hydrazide moiety as well, leading to a lack of selectivity.
The carbonyl group within the ethoxyacetoyl moiety is part of an amide and is therefore significantly less electrophilic than a ketone or aldehyde carbonyl. Reduction of this amide carbonyl to a methylene (B1212753) group (CH₂) would require powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the 2-ethoxyacetohydrazide into a substituted hydrazine (B178648), specifically 1-(2-ethoxyethyl)-2-aminohydrazine, after an aqueous workup. Milder reducing agents would likely not affect the amide carbonyl.
Investigation of 2-Ethoxyacetohydrazide Hydrochloride in Multi-Component Reaction Systems
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a complex product that incorporates atoms from all starting materials. mdpi.com The hydrazide functionality is well-suited for participation in several types of MCRs, acting as the amine component.
While specific literature detailing the use of this compound in MCRs is not prominent, its participation in reactions like the Ugi or Passerini-type reactions can be postulated based on the known reactivity of similar hydrazines and hydrazides.
Ugi Reaction: The classic Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. Hydrazides can serve as the amine component. In this context, 2-ethoxyacetohydrazide could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative. The reaction proceeds through the formation of an imine from the hydrazide and the aldehyde, which is then attacked by the isocyanide and the carboxylate anion to yield the final product. beilstein-journals.org
Passerini Reaction: The Passerini three-component reaction (P-3CR) typically involves a carboxylic acid, a carbonyl compound, and an isocyanide. While hydrazides are not direct components, modified Passerini reactions could potentially incorporate them.
The utility of using 2-ethoxyacetohydrazide in MCRs lies in its ability to introduce the ethoxyacetylhydrazide scaffold into a larger, more complex molecular structure in a single, efficient step, which is highly valuable for generating libraries of compounds for drug discovery. mdpi.com
Coordination Chemistry: this compound as a Potential Ligand in Metal Complexes (emphasis on synthesis and structural properties)
Hydrazides and their derivatives, such as hydrazones, are excellent ligands in coordination chemistry due to the presence of multiple donor atoms (N and O). ekb.egnih.gov 2-Ethoxyacetohydrazide possesses two potential coordination sites: the carbonyl oxygen and the terminal amino nitrogen. It can act as a neutral bidentate ligand, coordinating to a metal center to form a stable five-membered chelate ring.
Synthesis of Metal Complexes: Metal complexes of 2-ethoxyacetohydrazide can be synthesized by reacting the ligand (typically neutralized from its hydrochloride salt) with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent like ethanol or methanol (B129727). nih.gov The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries. nih.gov For example, a 1:2 metal-to-ligand ratio often yields octahedral complexes, [M(L)₂(X)₂], where L is the bidentate 2-ethoxyacetohydrazide ligand and X represents other ligands like water, chloride, or solvent molecules. ekb.eg
Structural Properties: The coordination of 2-ethoxyacetohydrazide to a metal ion via the carbonyl oxygen and the terminal nitrogen is confirmed through spectroscopic techniques. In the infrared (IR) spectrum of the complex, a shift of the C=O stretching frequency to a lower wavenumber and a shift in the N-H stretching frequencies compared to the free ligand are indicative of coordination.
The geometry of the resulting metal complexes depends on the metal ion and the other ligands present. For instance, with metals like Co(II), Ni(II), and Zn(II), octahedral geometries are common. ekb.egresearchgate.net Copper(II) complexes can adopt square planar or distorted octahedral geometries. redalyc.org These structural features can be elucidated using techniques such as X-ray crystallography, electronic spectroscopy (UV-Vis), and magnetic susceptibility measurements. researchgate.netmdpi.com
Table 3: Potential Coordination Properties of 2-Ethoxyacetohydrazide
| Metal Ion Example | Potential Geometry | Coordination Mode |
| Co(II), Ni(II) | Octahedral | Bidentate (O, N donation) |
| Cu(II) | Square Planar / Octahedral | Bidentate (O, N donation) |
| Zn(II) | Tetrahedral / Octahedral | Bidentate (O, N donation) |
Computational and Theoretical Investigations of 2 Ethoxyacetohydrazide Hydrochloride
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to modern computational chemistry, providing a means to probe the electronic structure and energetic properties of molecules with high accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in characterizing molecules like 2-Ethoxyacetohydrazide (B1316642) hydrochloride.
Prediction of Electronic Structure, Molecular Orbitals, and Spectroscopic Properties
Theoretical investigations into the electronic properties of 2-Ethoxyacetohydrazide hydrochloride would typically employ DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p). scirp.orgnih.gov Such calculations can elucidate the distribution of electron density, identify reactive sites, and predict spectroscopic signatures.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in understanding a molecule's reactivity. For hydrazide derivatives, the HOMO is often localized on the hydrazide moiety, indicating its role as an electron donor, while the LUMO is typically distributed across the carbonyl group and adjacent atoms, highlighting its electron-accepting capabilities. nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Quantum chemical calculations are also instrumental in predicting spectroscopic properties. By calculating vibrational frequencies, it is possible to simulate an infrared (IR) spectrum, aiding in the identification of functional groups and their vibrational modes. scirp.orgresearchgate.net Similarly, by employing methods like the Gauge-Including Atomic Orbitals (GIAO), it is possible to predict 1H and 13C NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. scirp.orgscirp.org
Table 1: Illustrative Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Method |
| Vibrational Frequencies (cm-1) | ||
| N-H Stretch | 3300-3400 | B3LYP/6-311++G(d,p) |
| C=O Stretch | 1680-1700 | B3LYP/6-311++G(d,p) |
| C-O-C Stretch | 1100-1150 | B3LYP/6-311++G(d,p) |
| NMR Chemical Shifts (ppm) | ||
| CH3 (ethoxy) | ~1.2 | GIAO/B3LYP |
| CH2 (ethoxy) | ~4.0 | GIAO/B3LYP |
| CH2 (acetyl) | ~4.2 | GIAO/B3LYP |
Note: The data in this table are illustrative and based on typical values for similar functional groups. Actual values would be derived from specific calculations for the molecule.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the ethoxy and hydrazide groups in this compound means the molecule can adopt multiple conformations. Conformational analysis is essential for identifying the most stable three-dimensional structures and understanding their relative energies. nih.govbeilstein-journals.org
Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds. For each conformation, the energy can be calculated using methods like MP2 or DFT. beilstein-journals.orgnih.gov This process generates a conformational energy landscape, revealing the global minimum energy structure and other low-energy conformers that may be present in equilibrium.
For hydrochloride salts, the presence of the chloride ion and the protonated amine group introduces specific intramolecular interactions, such as hydrogen bonds (e.g., N-H···Cl) and electrostatic attractions, which significantly influence conformational preferences. nih.govbeilstein-journals.org In flexible alkylammonium salts, a "gauche effect" is often observed, where the positively charged nitrogen atom favors a gauche orientation relative to electronegative substituents. nih.govnih.gov This effect, driven by a combination of electrostatic and hyperconjugative interactions, would be a key factor in determining the preferred shape of the 2-Ethoxyacetohydrazide cation.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic evolution of the system over time. nih.govacs.org MD simulations model the physical movements of atoms and molecules, providing a detailed picture of conformational changes, solvent interactions, and aggregation behavior. nih.govyoutube.com
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water, and applying a force field to describe the interatomic and intermolecular forces. nih.gov The simulation would then track the trajectory of each atom over a period of nanoseconds to microseconds.
This approach is particularly useful for studying how the molecule interacts with its environment. For instance, MD simulations can reveal the structure of the hydration shell around the molecule, identifying how water molecules orient themselves to form hydrogen bonds with the polar hydrazide and carbonyl groups, as well as with the chloride ion. It can also be used to predict the propensity of small molecules to self-associate or aggregate in solution, a phenomenon driven by a balance of hydrophilic and hydrophobic interactions. nih.gov
Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. publish.csiro.aunih.gov For this compound, theoretical methods can be used to explore potential reaction pathways, such as hydrolysis or reactions involving the hydrazide group. acs.orgresearchgate.net
The typical approach involves using DFT to map out the potential energy surface of the reaction. nih.govacs.org This process identifies the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier of the reaction, which is a key factor in determining the reaction rate. publish.csiro.au
Prediction and Validation of Solid-State Properties and Crystal Packing Motifs
The arrangement of molecules in a crystal lattice dictates many important material properties. Crystal Structure Prediction (CSP) is a computational methodology that aims to identify the most stable crystal packing arrangements, or polymorphs, for a given molecule based only on its chemical diagram. ucl.ac.ukresearchgate.net
For an organic salt like this compound, CSP methods would begin by generating a large number of plausible crystal structures, considering various common space groups. rsc.orgnih.gov The lattice energies of these candidate structures are then calculated and minimized using force fields, followed by more accurate ranking using DFT calculations with dispersion corrections. researchgate.netnih.gov
The resulting crystal energy landscape plots the relative energies of the predicted polymorphs. researchgate.net The structures at or near the global energy minimum represent the most thermodynamically stable and therefore most likely to be observed experimentally. ucl.ac.uk These predictions can reveal key intermolecular interactions, such as the hydrogen bonding networks involving the protonated hydrazide group, the carbonyl oxygen, and the chloride anion, which are critical in defining the crystal packing. soton.ac.uk Such computational screening can guide experimental crystallization efforts and help rationalize the observed solid-state behavior. ucl.ac.ukresearchgate.net
Strategic Applications of 2 Ethoxyacetohydrazide Hydrochloride As a Chemical Building Block
Synthesis of Diverse Heterocyclic Scaffolds Utilizing 2-Ethoxyacetohydrazide (B1316642) Hydrochloride
The hydrazide functional group is a cornerstone in the synthesis of numerous nitrogen-containing heterocycles. chemchart.comechemi.com While specific examples employing 2-ethoxyacetohydrazide hydrochloride are not detailed in the available literature, its structure is suitable for established synthetic pathways.
Construction of Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrazoles, Benzimidazoles)
Triazoles: The synthesis of 1,2,4-triazoles can often be achieved through the cyclization of acyl-thiosemicarbazide intermediates. Theoretically, this compound could react with isothiocyanates to form the N-acylthiosemicarbazide, which could then be cyclized under basic conditions. Another pathway involves the reaction of hydrazides with nitriles.
Pyrazoles: Pyrazoles are commonly synthesized via the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. sigmaaldrich.comaronis.ruechemi.com The this compound could serve as the hydrazine component in this type of reaction, reacting with compounds like acetylacetone (B45752) or other β-ketoesters to form a pyrazole ring.
Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. echemi.com While a direct role for a hydrazide is less common, it could potentially be used to first form a different heterocyclic intermediate which is then converted to a benzimidazole-containing structure. However, no specific methods using this hydrazide for benzimidazole (B57391) synthesis were found.
Data Table:
Due to the absence of specific research findings and reaction data for this compound in the synthesis of these heterocycles, a data table with detailed findings cannot be generated.
Derivatization to Form Complex Polycyclic Systems and Molecular Architectures
The formation of polycyclic systems often involves multi-step syntheses where a core heterocyclic scaffold is further annulated or substituted. A heterocycle synthesized from this compound could, in theory, undergo subsequent reactions. For instance, a pyrazole or triazole ring formed from this precursor would bear an ethoxymethyl side chain. This side chain could potentially be functionalized, or the heterocyclic core could participate in further cyclization reactions to build fused-ring systems. A thorough literature search did not yield specific examples of such derivatization starting from this compound.
Role in the Development of Novel Organic Reagents and Catalysts in Laboratory Settings
Hydrazides and their derivatives can serve as ligands for metal catalysts or as organocatalysts themselves. The two nitrogen atoms and the carbonyl oxygen of the hydrazide group in this compound can act as coordination sites for metal ions. This makes it a potential precursor for synthesizing novel metal complexes that could be investigated for catalytic activity. No published research was found where this compound or its direct derivatives are utilized as organic reagents or catalysts in laboratory settings.
Precursor in Supramolecular Chemistry and Self-Assembly Systems for Material Science Research
The hydrazide functional group is an excellent hydrogen bond donor and acceptor, a key feature for designing molecules capable of self-assembly. Molecules that can form extensive hydrogen-bonding networks are foundational to creating supramolecular structures like gels, liquid crystals, and other organized materials. The combination of the hydrogen-bonding hydrazide group and the flexible ethoxy chain in this compound makes it a candidate for a building block in supramolecular chemistry. For example, it could be incorporated into larger molecules whose self-assembly properties could then be studied for materials science applications. At present, there is no specific research in the surveyed literature that demonstrates the use of this compound for such purposes.
Advanced Analytical Methodologies for Research Scale Characterization and Purity Profiling of 2 Ethoxyacetohydrazide Hydrochloride
Chromatographic Techniques for Separation and Quantification of 2-Ethoxyacetohydrazide (B1316642) Hydrochloride
Chromatographic methods are indispensable for the separation of 2-Ethoxyacetohydrazide hydrochloride from related substances and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. pharmtech.comnih.gov A robust, stability-indicating HPLC method is crucial for separating the main component from any potential impurities and degradation products. japsonline.com
Method development for this compound would typically involve a systematic approach to optimize separation parameters. pharmtech.com This includes the selection of an appropriate stationary phase, mobile phase composition, pH, and detector wavelength. A reversed-phase C18 column is often a suitable starting point for polar analytes. pensoft.net The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) to achieve optimal retention and peak shape. nih.govpensoft.net The pH of the mobile phase is a critical parameter to control the ionization state of the hydrazide and any acidic or basic impurities, thereby influencing their retention. pensoft.net UV detection is commonly employed, with the wavelength selected based on the UV absorbance maximum of this compound.
Validation of the developed HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability. japsonline.compensoft.net Key validation parameters include specificity, linearity, precision, accuracy, and robustness.
Specificity is demonstrated by the method's ability to resolve the this compound peak from potential impurities and degradation products, which can be intentionally generated through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light). nih.govjapsonline.com
Linearity is established by analyzing a series of solutions with known concentrations of this compound and demonstrating a linear relationship between concentration and peak area.
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). pharmtech.com The relative standard deviation (RSD) of the results is calculated to determine the method's precision.
Accuracy is typically evaluated through recovery studies, where a known amount of this compound is added to a placebo matrix and the percentage of recovery is determined. pharmtech.com
Robustness is tested by making deliberate small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Below is a hypothetical data table illustrating the results of an HPLC method validation for this compound.
Table 1: Hypothetical HPLC Method Validation Parameters for this compound| Validation Parameter | Specification | Hypothetical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD %) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | Report | 0.01 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives or Related Compounds
While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be a powerful tool for the analysis of volatile impurities or for the analysis of the main compound after derivatization. researchgate.net Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile derivatives suitable for GC analysis. researchgate.netjfda-online.com
For this compound, the active hydrogens on the hydrazide functional group are amenable to derivatization. jfda-online.com Common derivatization reactions include silylation and acylation. jfda-online.comgcms.cz
Silylation involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). gcms.cz The resulting TMS-derivative is more volatile and thermally stable.
Acylation can be performed using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) to form trifluoroacetamide (B147638) derivatives. gcms.cz These derivatives are often highly volatile and exhibit good chromatographic properties.
The choice of derivatization reagent depends on the specific impurities being targeted and the desired sensitivity. researchgate.net The mass spectrometer provides definitive identification of the separated components based on their mass spectra, which serve as a molecular fingerprint.
Advanced Spectroscopic Methods for Quantitative Analysis in Research
Spectroscopic techniques offer alternative and often complementary approaches to chromatographic methods for the quantitative analysis of this compound.
Application of Chemometric Approaches in Spectroscopic Data Analysis for Quality Control
Chemometrics involves the use of multivariate statistical methods to extract meaningful information from complex chemical data. nih.gov When applied to spectroscopic data (such as NIR, Raman, or NMR), chemometrics can be a powerful tool for quality control. nih.gov
For the analysis of this compound, spectroscopic data can be collected on multiple batches of the material. Chemometric models, such as Principal Component Analysis (PCA) or Partial Least Squares (PLS), can then be built. nih.gov
Principal Component Analysis (PCA) can be used for exploratory data analysis to identify clustering of batches based on their spectral fingerprints, potentially highlighting batches with different impurity profiles or physical properties. nih.gov
Partial Least Squares (PLS) regression can be used to build quantitative models that correlate the spectroscopic data with a property of interest, such as purity (as determined by HPLC) or concentration. nih.gov Once a robust model is developed, it can be used for rapid, non-destructive screening of new batches of this compound.
Impurity Profiling and Process-Related Substance Analysis in the Synthesis of this compound
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. longdom.org These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation products. longdom.org According to ICH guidelines, impurities present at levels of 0.10% or higher should generally be identified. longdom.org
The synthesis of this compound likely involves the reaction of an ethoxyacetyl derivative with hydrazine (B178648). Potential process-related impurities could include unreacted starting materials, by-products from incomplete reactions, or products of side reactions.
Table 3: Potential Process-Related Impurities in the Synthesis of this compound
| Impurity Name | Potential Origin |
|---|---|
| Ethyl ethoxyacetate | Unreacted starting material |
| Hydrazine | Unreacted starting material |
| Diethoxyacetylhydrazine | Dimerization by-product |
The analytical methods described above, particularly HPLC and GC-MS, are crucial for detecting, identifying, and quantifying these impurities. pensoft.netresearchgate.net The development of a comprehensive impurity profile is a critical component of the chemical development of this compound, ensuring the quality and consistency of the material used in research.
Future Research Trajectories and Emerging Paradigms for 2 Ethoxyacetohydrazide Hydrochloride
Integration into Automated Synthesis and Continuous Flow Chemistry Platforms
The incorporation of 2-ethoxyacetohydrazide (B1316642) hydrochloride into automated synthesis and continuous flow chemistry platforms is poised to revolutionize the production of its derivatives. These advanced methodologies facilitate rapid, efficient, and scalable synthesis, accelerating the discovery of novel compounds.
Continuous flow chemistry offers significant advantages over traditional batch processing. In this approach, reagents are pumped through a network of tubes and reactors, enabling precise control over reaction parameters like temperature, pressure, and time. This leads to enhanced safety, particularly with exothermic reactions, improved reproducibility, and often higher yields. For 2-ethoxyacetohydrazide hydrochloride, a continuous flow process could involve the in-line neutralization of the hydrochloride salt, followed immediately by its reaction with various electrophiles in a subsequent module. This streamlined workflow eliminates the need for isolating intermediates, thereby reducing waste and shortening production timelines.
Automated platforms can further enhance the utility of this compound by systematically optimizing reaction conditions. By exploring a vast array of parameters such as catalyst loading, reagent concentrations, and temperature, these systems can identify the most efficient synthetic routes. The integration of machine learning algorithms can further accelerate this process by predicting reaction outcomes and intelligently guiding the optimization process.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Challenging | Readily Scalable |
| Safety | Potential for thermal runaway in exothermic reactions | Enhanced safety due to small reaction volumes and efficient heat transfer |
| Reproducibility | Can be variable | High |
| Process Control | Limited | Precise control over temperature, pressure, and residence time |
| Waste Generation | Higher | Lower, with potential for in-line purification |
Exploration of Unconventional Reaction Media (e.g., Ionic Liquids, Supercritical Fluids) for Synthesis and Reactivity
The exploration of unconventional reaction media, such as ionic liquids and supercritical fluids, presents new opportunities for the synthesis and modification of this compound. These media offer unique physicochemical properties that can lead to improved reaction rates, enhanced selectivity, and more straightforward product isolation.
Ionic liquids, which are salts with low melting points, are considered environmentally friendly alternatives to traditional organic solvents due to their low vapor pressure and high thermal stability. Their properties can be tailored by modifying the constituent cation and anion, allowing for the design of ionic liquids optimized for specific reactions. In the context of this compound, ionic liquids could improve the solubility of the salt and promote its reactions.
Supercritical fluids, such as supercritical carbon dioxide (scCO2), offer another promising avenue. Beyond its critical point, a substance exhibits properties of both a liquid and a gas. Supercritical CO2 is non-toxic, non-flammable, and inexpensive. Its low viscosity and high diffusivity can enhance mass transfer, leading to faster reactions. The solvent properties of scCO2 can be fine-tuned by adjusting temperature and pressure, providing precise control over the reaction environment.
| Medium | Key Properties | Potential Advantages for this compound Chemistry |
| Ionic Liquids | Low vapor pressure, high thermal stability, tunable properties | Enhanced solubility, potential for catalyst recycling, "green" solvent |
| Supercritical Fluids (e.g., scCO2) | Gas-like viscosity and diffusivity, liquid-like density, tunable properties | Improved mass transfer, simplified product separation, non-toxic |
Development of Catalytic and Stereoselective Transformations Utilizing this compound
The development of catalytic and stereoselective transformations involving this compound can unlock pathways to chiral, non-racemic molecules. The hydrazide functional group provides a versatile platform for creating novel catalytic methods.
Catalytic approaches can significantly enhance the efficiency and sustainability of reactions. For example, transition metal catalysts can facilitate the formation of N-N bonds by activating the N-H bond of the hydrazide. Furthermore, developing catalytic methods for the direct functionalization of the carbon backbone of this compound would offer a more atom-economical route to a diverse range of derivatives.
Stereoselective transformations are crucial for producing enantiomerically pure compounds. The hydrazide group can be leveraged in asymmetric catalytic reactions. Chiral catalysts can direct the formation of a single enantiomer of a product. Additionally, this compound can serve as a chiral auxiliary, temporarily attaching to a molecule to guide a stereoselective transformation before being cleaved.
Advanced Materials Science Applications Derived from this compound (non-biological focus)
The chemical structure of this compound makes it a valuable building block for advanced materials. Its multiple functional groups allow for various polymerization and modification strategies.
One key application is in the development of novel polymers. The hydrazide moiety can undergo polycondensation with dicarboxylic acids or dialdehydes to form polyhydrazides, which are known for their high thermal stability and excellent mechanical properties. The ethoxy group can impart flexibility and increase solubility in the resulting polymer.
Another area of interest is the creation of functional materials. This compound can be grafted onto surfaces like silica (B1680970) or carbon nanotubes to modify their properties. The hydrazide group serves as an anchor for attaching other molecules, creating surfaces with specific functionalities for applications in catalysis, separation science, and sensor technology.
The ability of hydrazides to form stable complexes with metal ions also allows for the creation of coordination polymers and metal-organic frameworks (MOFs). These highly ordered, porous materials have potential applications in gas storage, catalysis, and chemical sensing.
Bio-inspired Synthesis and Biomimetic Transformations Involving this compound (focus on chemical mechanism)
Bio-inspired synthesis aims to mimic the efficiency and selectivity of biological processes. The reactivity of the hydrazide group in this compound is well-suited for exploring such transformations.
The reaction of hydrazides with carbonyl compounds to form hydrazones is analogous to the formation of Schiff bases, which are key intermediates in many enzymatic reactions. Studying the mechanism of hydrazone formation with this compound can provide insights into the factors controlling these reversible reactions.
Developing biomimetic catalysts that promote specific transformations of this compound is another promising research direction. Artificial metalloenzymes, for instance, could be designed to catalyze the oxidation or reduction of the hydrazide moiety with high selectivity.
The study of non-covalent interactions, such as hydrogen bonding, is also crucial. The hydrazide group can act as both a hydrogen bond donor and acceptor, which can be used to pre-organize reactants and achieve high levels of stereoselectivity, mirroring the substrate recognition seen in natural enzymes.
Q & A
Q. What is the standard synthetic protocol for 2-ethoxyacetohydrazide hydrochloride, and what reaction conditions optimize yield?
Answer: A validated method involves reacting ethyl 2-ethoxyacetate with hydrazine hydrate in ethanol under reflux. Key steps include:
Dissolve ethyl 2-ethoxyacetate (1 mmol) in ethanol (15 mL).
Add hydrazine hydrate (1.1 mmol) and reflux at 338 K for 5 hours.
Concentrate the solution under reduced pressure and recrystallize from ethanol.
Yield optimization requires controlled stoichiometry (1:1.1 ratio of ester to hydrazine) and anhydrous conditions to minimize side reactions like hydrolysis. The hydrochloride salt forms via subsequent treatment with HCl gas .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy : Look for N–H stretches (3100–3300 cm⁻¹) and C=O bands (~1650 cm⁻¹).
- NMR :
- ¹H NMR : Ethoxy protons appear as a quartet at δ 1.2–1.4 ppm (CH₃) and a triplet at δ 3.4–3.6 ppm (CH₂).
- ¹³C NMR : Carbonyl (C=O) resonates at ~170 ppm; ethoxy carbons at ~60–70 ppm.
- XRD : Confirms crystalline structure, with hydrogen-bonded layers (N–H⋯O/N interactions) forming parallel to the ab-plane .
Q. What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles (mandatory). Use a fume hood to avoid inhalation .
- First Aid :
- Storage : Keep in a dry, cool environment (2–8°C) in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound?
Answer: Discrepancies often arise from:
- Impurities in hydrazine hydrate (e.g., residual water), which reduce reactivity. Use freshly distilled hydrazine.
- Incomplete salt formation : Ensure HCl gas is introduced slowly during neutralization.
- Crystallization solvent : Ethanol vs. methanol alters crystal purity. Ethanol yields larger, purer crystals (≥95% by HPLC) .
Q. Table 1: Yield Optimization Parameters
| Parameter | Optimal Condition | Suboptimal Effect |
|---|---|---|
| Hydrazine Purity | ≥98% | Yield drops 10–15% |
| Reaction Time | 5 hours | <4h: Incomplete |
| HCl Addition Rate | Slow (bubbling) | Rapid: Precipitation |
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
Answer:
- Challenge 1 : Crystal twinning due to hydrogen-bonded layers.
- Solution : Use slow evaporation in ethanol at 4°C to grow single crystals.
- Challenge 2 : Weak diffraction from light atoms (e.g., H, N).
- Solution : Synchrotron XRD with high-flux beams improves resolution .
Q. How can stability and purity be assessed under varying storage conditions?
Answer:
- HPLC Analysis :
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase: Acetonitrile/water (70:30 v/v) at 1 mL/min.
- Detection: UV at 254 nm. Purity ≥98% indicates stability.
- Accelerated Degradation Study :
Data Contradictions and Methodological Gaps
- Synthesis Yield Variability : reports 75–85% yields, while industrial patents suggest >90%. This gap may stem from unoptimized lab-scale protocols vs. automated processes .
- Safety Data Limitations : No PAC values (Protective Action Criteria) are reported for inhalation exposure, necessitating conservative risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
